molecular formula C27H28N2O6 B2989658 methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758702-23-7

methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2989658
CAS No.: 758702-23-7
M. Wt: 476.529
InChI Key: QVQNLKQUCXWKDI-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano[3,2-c]pyridine derivative characterized by a fused bicyclic core with multiple functional substituents. Key structural features include:

  • A methyl ester at position 3, enhancing solubility in organic solvents.
  • A phenyl group at position 4 and a methyl group at position 7, which influence steric and electronic properties.

Properties

IUPAC Name

methyl 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O6/c1-16-14-21-23(22(18-8-6-5-7-9-18)24(25(28)35-21)27(31)34-4)26(30)29(16)13-12-17-10-11-19(32-2)20(15-17)33-3/h5-11,14-15,22H,12-13,28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQNLKQUCXWKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound belonging to the class of pyranopyridines. This compound has gained attention due to its diverse biological activities and potential therapeutic applications. Its intricate structure incorporates multiple functional groups that contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 338.34 g/mol. The presence of amino, methoxy, and carbonyl groups enhances its reactivity and biological interactions. The structural features can be summarized in the following table:

Feature Description
Core Structure Pyrano[3,2-c]pyridine
Functional Groups Amino group, Methoxy groups, Carbonyl group
Molecular Weight 338.34 g/mol

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines such as MDA-MB-231 and MDA-MB-468 (triple-negative breast cancer). It demonstrated a significant reduction in cell viability with a GI50 value around 13 μM. The mechanism involves cell cycle arrest at the G0/G1 phase and induction of apoptosis .
  • Antimicrobial Properties :
    • The compound has exhibited broad-spectrum antimicrobial activity against various bacterial strains. Its mechanism may involve inhibition of bacterial enzyme systems critical for survival .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that it may modulate inflammatory pathways, potentially reducing markers such as TNF-alpha and IL-6 in cellular models .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study conducted by Queiroz et al. evaluated derivatives of pyranopyridines for their antitumor effects. The results indicated that the methyl derivative significantly reduced tumor size in vivo using a chick chorioallantoic membrane model .
  • Antimicrobial Evaluation :
    • Another research focused on the antimicrobial properties where derivatives were tested against Escherichia coli and Staphylococcus aureus. The results showed promising MIC values indicating effective inhibition of bacterial growth .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor affecting metabolic pathways in both cancerous and microbial cells.
  • Cell Signaling Modulation : It may interfere with cellular signaling pathways involved in proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Position 6 : The target compound’s 3,4-dimethoxyphenethyl group (electron-rich due to methoxy) contrasts with 3-pyridinylmethyl () or benzodioxolylmethyl (), which introduce heteroaromatic or fused-ring systems. These differences impact hydrogen bonding (e.g., pyridine’s lone pairs vs. methoxy’s electron-donating effects) .
  • Position 3 : The methyl ester in the target compound improves solubility in polar aprotic solvents compared to nitrile groups in , and 7, which may enhance metabolic stability .

Physicochemical and Spectral Properties

Property Target Compound (Predicted) Compound Compound
Melting Point Not reported Not reported Not reported
1H NMR Shifts Expected δ 2.1–3.8 ppm (methyl groups), δ 6.7–7.4 ppm (aromatic protons) δ 7.2–7.6 ppm (pyridinyl protons) δ 6.8–7.3 ppm (benzodioxole protons)
IR Absorption ~1700 cm⁻¹ (ester C=O) ~2200 cm⁻¹ (nitrile C≡N) ~2200 cm⁻¹ (nitrile C≡N)
Mass Spectrometry Predicted [M+H]+ ≈ 505 g/mol [M+H]+ = 428 g/mol [M+H]+ = 483 g/mol

Notes:

  • The target’s ester group (IR ~1700 cm⁻¹) distinguishes it from nitrile-containing analogs (IR ~2200 cm⁻¹) .
  • Aromatic proton shifts vary based on substituent electron effects (e.g., methoxy vs. pyridine) .

Hydrogen Bonding and Crystallography

  • The target’s amino and ester groups enable hydrogen bonding as donor/acceptor sites, similar to hydroxyl and nitrile groups in and .
  • Structural analysis of related compounds (e.g., ) uses tools like SHELXL for refinement, suggesting comparable methodologies for the target .

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